Cas no 882672-05-1 (6-Bromo-2-chloroquinazoline)

6-Bromo-2-chloroquinazoline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-chloroquinazoline
- 6-BROMO-2-CHLORO-QUINAZOLINE
- Quinazoline, 6-bromo-2-chloro-
- 2-chloro-6-bromoquinazoline
- 6-bromanyl-2-chloranyl-quinazoline
- 6-bromoquinazolin-2-chloro
- Quinazoline,6-bromo-2-chloro
- 6-Bromo-2-chloroquinazoline (ACI)
-
- MDL: MFCD09261000
- Inchi: 1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
- InChI Key: NYQBZJFZEZEXFP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=CN=C(N=2)Cl)C=1
Computed Properties
- Exact Mass: 241.92500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 3.2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.762
- Boiling Point: 240.2°C at 760 mmHg
- Flash Point: 99.1℃
- PSA: 25.78000
- LogP: 3.04570
6-Bromo-2-chloroquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P301+P312+P330
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
6-Bromo-2-chloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-chloroquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB308371-50 g |
6-Bromo-2-chloroquinazoline, 95%; . |
882672-05-1 | 95% | 50 g |
€521.50 | 2023-07-19 | |
AstaTech | CL3451-0.25/G |
6-BROMO-2-CHLOROQUINAZOLINE |
882672-05-1 | 97% | 0.25/G |
$23 | 2022-05-31 | |
Apollo Scientific | OR55165-1g |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 97% | 1g |
£45.00 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02875-50G |
6-bromo-2-chloroquinazoline |
882672-05-1 | 97% | 50g |
¥ 2,131.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD159199-1g |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 97% | 1g |
¥75.0 | 2024-04-17 | |
TRC | B684718-500mg |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
eNovation Chemicals LLC | K07092-5g |
6-bromo-2-chloroquinazoline |
882672-05-1 | >95% | 5g |
$880 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SJ756-200mg |
6-Bromo-2-chloroquinazoline |
882672-05-1 | 97% | 200mg |
58.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D403463-10g |
6-Bromo-2-chloro-quinazoline |
882672-05-1 | 95% | 10g |
$400 | 2024-06-05 | |
AstaTech | CL3451-25/G |
6-BROMO-2-CHLOROQUINAZOLINE |
882672-05-1 | 95% | 25g |
$249 | 2023-09-15 |
6-Bromo-2-chloroquinazoline Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 6-Bromo-2-chloroquinazoline
6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1): A Versatile Heterocyclic Compound for Pharmaceutical Research
The 6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and medicinal chemistry research. As a derivative of quinazoline, this compound serves as a crucial building block for the synthesis of various biologically active molecules. Researchers are particularly interested in its potential applications for developing kinase inhibitors, which are currently one of the most sought-after therapeutic agents in cancer treatment.
With the molecular formula C8H4BrClN2, 6-Bromo-2-chloroquinazoline offers excellent reactivity at both the bromo and chloro positions, making it an ideal intermediate for structure-activity relationship (SAR) studies. The compound's molecular weight of 243.49 g/mol and its specific structural features contribute to its growing popularity in drug discovery programs worldwide. Recent publications in journals like the Journal of Medicinal Chemistry have highlighted its utility in creating novel anticancer compounds.
The pharmaceutical industry's increasing focus on targeted therapies has driven demand for specialized quinazoline derivatives like 6-Bromo-2-chloroquinazoline. Its unique electronic properties and ability to participate in various coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings) make it particularly valuable for constructing complex molecular architectures. Many researchers are investigating its potential in developing EGFR inhibitors, which are crucial for treating non-small cell lung cancer and other malignancies.
From a synthetic chemistry perspective, 6-Bromo-2-chloroquinazoline offers multiple advantages. The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the chlorine at the 2-position can be selectively modified through nucleophilic aromatic substitution. This dual functionality allows medicinal chemists to systematically explore various substitutions, creating diverse libraries of potential drug candidates. Recent advancements in high-throughput screening technologies have further increased the demand for such versatile building blocks.
The compound's stability under standard laboratory conditions and its compatibility with common organic solvents make it particularly attractive for pharmaceutical research. 6-Bromo-2-chloroquinazoline typically appears as a white to off-white crystalline powder with good solubility in DMSO, DMF, and dichloromethane. These properties facilitate its use in various medicinal chemistry applications, including fragment-based drug design and combinatorial chemistry approaches.
Recent trends in personalized medicine and precision oncology have created new opportunities for quinazoline-based compounds. Researchers are particularly interested in how modifications to the 6-Bromo-2-chloroquinazoline scaffold might yield selective inhibitors for specific cancer subtypes. The compound's ability to serve as a core structure for tyrosine kinase inhibitors aligns perfectly with current therapeutic strategies that aim to minimize side effects while maximizing efficacy.
Quality control is paramount when working with 6-Bromo-2-chloroquinazoline (CAS No. 882672-05-1). Reputable suppliers typically provide comprehensive analytical data, including HPLC purity reports (often >98%), 1H NMR, and mass spectrometry characterization. These quality assurances are essential for researchers who need reproducible results in their drug discovery projects. The compound's stability profile also makes it suitable for long-term storage when kept under appropriate conditions (typically at 2-8°C in a dry environment).
Beyond oncology applications, 6-Bromo-2-chloroquinazoline shows promise in other therapeutic areas. Some research groups are exploring its potential in developing anti-inflammatory agents and antiviral compounds, particularly given the recent increased interest in broad-spectrum antiviral therapies. The compound's ability to interact with various biological targets while maintaining favorable drug-like properties makes it a versatile tool for medicinal chemists.
The global market for specialized pharmaceutical intermediates like 6-Bromo-2-chloroquinazoline continues to expand, driven by growing investment in biopharmaceutical research and development. As drug discovery becomes increasingly target-specific, the demand for high-quality, well-characterized building blocks will likely continue to rise. This trend is particularly evident in the Asia-Pacific region, where contract research organizations and pharmaceutical companies are rapidly expanding their capabilities in small molecule drug development.
For researchers considering 6-Bromo-2-chloroquinazoline for their projects, proper handling and storage are essential. While the compound doesn't fall under hazardous material classifications, standard laboratory safety protocols should always be followed. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended when working with this material. Proper ventilation and chemical hygiene practices will ensure safe handling throughout various organic synthesis procedures.
The future of 6-Bromo-2-chloroquinazoline research appears promising, with numerous potential applications still to be explored. As computational chemistry and AI-assisted drug design become more sophisticated, the compound's well-defined reactivity profile makes it an excellent candidate for in silico screening and molecular modeling studies. These technological advancements, combined with the compound's proven utility in medicinal chemistry, suggest that 6-Bromo-2-chloroquinazoline will remain an important tool for pharmaceutical researchers in the coming years.
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